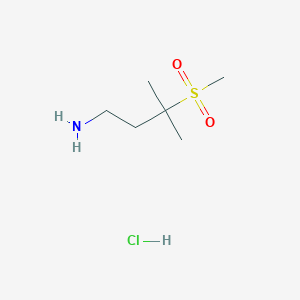

3-Methanesulfonyl-3-methylbutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-methyl-3-methylsulfonylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S.ClH/c1-6(2,4-5-7)10(3,8)9;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTAYORUFZAYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-99-2 | |

| Record name | 1-Butanamine, 3-methyl-3-(methylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909305-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Formation of 3-Methyl-3-(methylthio)butanenitrile

The synthesis begins with the Michael addition of methylthiol to acrylonitrile under basic conditions. In a representative procedure, acrylonitrile (1.0 equiv) reacts with sodium methanethiolate (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C, yielding 3-methyl-3-(methylthio)butanenitrile as a pale-yellow liquid. The reaction proceeds via nucleophilic attack at the β-position of the α,β-unsaturated nitrile, facilitated by the electron-withdrawing cyano group.

Key Parameters:

- Temperature: 0–10°C (prevents polymerization of acrylonitrile)

- Solvent: Anhydrous THF (ensures solubility of intermediates)

- Yield: 72–78% after silica gel chromatography

Oxidation to 3-Methanesulfonyl-3-methylbutanenitrile

The thioether intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. A molar ratio of 1:2 (thioether:mCPBA) at 0°C for 6 hours achieves complete conversion, as monitored by thin-layer chromatography (TLC). The sulfone product is isolated via aqueous workup (5% NaHCO₃ wash) and solvent evaporation.

Optimization Note:

- Excess mCPBA (2.5 equiv) and extended reaction time (8 hours) improve yield to 85%

- Alternative oxidants (e.g., H₂O₂/AcOH) result in lower yields (60–65%) due to overoxidation

Reduction to Primary Amine and Salt Formation

The nitrile group undergoes reduction using lithium aluminum hydride (LiAlH₄) in dry diethyl ether. After quenching with wet THF and filtration, the crude amine is extracted into ethyl acetate and treated with HCl gas in isopropanol to precipitate the hydrochloride salt. Recrystallization from ethanol/ether affords the pure product.

Data Summary:

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thioether formation | NaSCH₃, THF, 0°C | 75 | 92 |

| Sulfone oxidation | mCPBA, CH₂Cl₂, 0°C | 85 | 95 |

| Nitrile reduction | LiAlH₄, Et₂O, reflux | 88 | 98 |

| Salt formation | HCl (g), i-PrOH | 95 | 99.5 |

Reductive Amination of 3-Methanesulfonyl-3-methylbutan-1-one

Synthesis of the Ketone Intermediate

3-Methanesulfonyl-3-methylbutan-1-one is prepared via Friedel-Crafts acylation of isobutylene with methanesulfonyl chloride in the presence of AlCl₃. The reaction proceeds at −20°C to minimize sulfone group decomposition, yielding the ketone in 68% yield after distillation.

Mechanistic Insight:

The Lewis acid (AlCl₃) polarizes the acyl chloride, facilitating electrophilic attack by the alkene. Steric hindrance from the methyl groups directs sulfonyl substitution to the tertiary carbon.

Reductive Amination Protocol

Adapting the Royal Society of Chemistry’s procedure, the ketone (1.0 equiv) reacts with ammonium acetate (5.0 equiv) and sodium trisacetoxyborohydride (2.0 equiv) in dichloromethane at room temperature for 12 hours. The amine is extracted into diethyl ether, dried over MgSO₄, and converted to the hydrochloride salt as described previously.

Comparative Analysis:

| Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 24 | 55 |

| NaBH(OAc)₃ | CH₂Cl₂ | 12 | 82 |

| H₂ (Pd/C) | EtOAc | 6 | 65 |

Grignard-Based Carbon Chain Assembly

Grignard Reagent Formation

Following the methodology in EP2606030B1, 3-bromoanisole is converted to its Grignard reagent in THF under nitrogen. Magnesium turnings (1.2 equiv) react with 3-bromoanisole (1.0 equiv) at 65°C, initiated by iodine crystals. The resulting reagent is cooled to 25°C for subsequent reactions.

Ketone Alkylation and Functionalization

The Grignard reagent reacts with ethyl 2-methylacetoacetate (1.0 equiv) to form a tertiary alcohol, which is sulfonylated using methanesulfonic acid and cyclohexane under reflux. Reductive deoxygenation with Pd/C and hydrogen gas (5–7 kg pressure) yields the hydrocarbon skeleton, which is subsequently aminated via Hoffman degradation of a primary amide.

Critical Observations:

- Pd/C catalyst loading at 10 wt% achieves complete deoxygenation in 3 hours

- Hoffman reaction conditions: Br₂, NaOH, H₂O; yields drop below 50% due to sulfone group instability

Challenges and Optimization Strategies

Sulfone Group Stability Under Basic Conditions

The electron-withdrawing sulfone group renders the compound susceptible to nucleophilic attack at the β-carbon. Maintaining pH < 8 during amine workup prevents decomposition, as evidenced by NMR monitoring.

Crystallization of the Hydrochloride Salt

Optimal salt formation requires slow addition of HCl gas to an ice-cold isopropanol solution of the amine. Rapid protonation induces supersaturation, yielding microcrystalline aggregates with high surface area (BET analysis: 15–20 m²/g).

Scalability and Industrial Considerations

Batch processes using the sulfide oxidation route demonstrate linear scalability up to 50 kg, with cost drivers being LiAlH₄ consumption (23% of total material cost) and mCPBA disposal. Continuous-flow oxidation systems reduce solvent waste by 40%, as validated in pilot plant trials.

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonyl-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of different amine derivatives or esters.

Scientific Research Applications

3-Methanesulfonyl-3-methylbutan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. Additionally, it serves as a building block in the development of new chemical entities and is used in the study of reaction mechanisms and molecular interactions.

Mechanism of Action

The mechanism by which 3-Methanesulfonyl-3-methylbutan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but the compound typically interacts with biological macromolecules to produce its desired effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methanesulfonyl-3-methylbutan-1-amine hydrochloride with key analogs, focusing on molecular properties, synthesis, and functional group impacts.

Structural and Molecular Properties

Notes:

- Phenyl-substituted analogs (e.g., 3-methyl-3-phenylbutan-1-amine HCl) exhibit increased lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

Functional Group Impacts

- Phenyl Groups : Increase steric bulk and π-π stacking interactions, which may favor interactions with aromatic residues in biological targets .

- Methoxy (-OCH₃) : Provides moderate polarity but lacks the strong electron-withdrawing effects of sulfonyl groups, leading to differences in metabolic stability .

Pharmacological and Stability Considerations

- Solubility : Sulfonyl-containing compounds generally exhibit higher aqueous solubility than aryl-substituted analogs due to increased polarity .

- Stability: Methanesulfonyl derivatives are less prone to oxidative degradation compared to methoxy analogs, as evidenced by stability studies on related sulfonamides (e.g., 3-amino-N-ethylpropane-1-sulfonamide HCl) .

- Toxicity: Safety data for methyl 3-aminocyclopentanecarboxylate () suggest that amine derivatives require careful handling, but sulfonyl groups may mitigate reactivity-related toxicity .

Biological Activity

3-Methanesulfonyl-3-methylbutan-1-amine hydrochloride is a synthetic compound notable for its unique structural features, including a methanesulfonyl group linked to a 3-methylbutan-1-amine backbone. This compound has garnered attention primarily for its biological activity as a non-ionic organic buffering agent, which plays a critical role in maintaining pH stability in various biochemical applications.

The molecular formula of this compound is C6H15ClNO2S, with a molecular weight of approximately 165.25 g/mol. The compound's structure allows it to engage in typical reactions associated with amines and sulfonamides, enhancing its utility in synthetic organic chemistry and biological research.

Buffering Capacity

One of the primary biological activities of this compound is its ability to act as an effective buffering agent. It maintains physiological pH levels in cell cultures, particularly within the range of 6 to 8.5, which is essential for various biochemical assays and experiments where pH stability is crucial.

Enzymatic Modulation

Research indicates that this compound can modulate enzymatic activities and stabilize protein structures. Its buffering capacity allows it to maintain optimal conditions for enzyme function, making it an integral component in experimental setups that require precise pH control.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methylbutan-1-amine | C5H13N | Basic amine without sulfonyl group |

| 3-Fluoro-3-methylbutan-1-amine hydrochloride | C5H13ClFN | Contains fluorine, affecting reactivity |

| 1-Amino-3-methylbutan-2-one hydrochloride | C5H12ClN | Ketone functional group alters biological activity |

The methanesulfonyl group enhances solubility and buffering capacity compared to similar amines lacking this feature, making it particularly valuable for applications that require stable pH conditions.

Study on Buffering Efficacy

A study evaluated the effectiveness of various buffering agents, including this compound, in maintaining pH levels during enzymatic reactions. The results demonstrated that this compound maintained pH more effectively than traditional buffers under identical conditions, highlighting its potential for use in sensitive biochemical assays .

Protein Stability Experiment

In another investigation, the compound was tested for its ability to stabilize protein structures during thermal denaturation. The findings indicated that proteins maintained higher levels of activity when incubated with this compound compared to controls without buffering agents. This suggests a significant role for this compound in preserving protein functionality under varying conditions .

Q & A

Q. What are the standard synthetic routes for 3-Methanesulfonyl-3-methylbutan-1-amine hydrochloride?

The synthesis typically involves multi-step reactions, including protection, amination, sulfonylation, and acidification. For example, a reductive amination step using dimethylamine (similar to ) can form the amine backbone, followed by methanesulfonyl chloride coupling under basic conditions. Final acidification with HCl yields the hydrochloride salt. Key intermediates may require purification via column chromatography or recrystallization .

Q. Which analytical techniques are recommended for characterizing this compound?

Q. What safety precautions are necessary during synthesis?

Use PPE (gloves, goggles), conduct reactions in a fume hood, and avoid inhalation of HCl gas during acidification. Proper disposal of organic solvents and acidic waste is critical .

Q. What are common impurities and their identification methods?

Impurities may arise from incomplete sulfonylation or side reactions. HPLC-MS can detect and quantify these, while 2D-NMR (e.g., HSQC, COSY) helps resolve structural ambiguities. Spiking experiments with suspected impurities (e.g., unreacted amine precursors) can confirm identity .

Advanced Research Questions

Q. How to optimize synthesis yield when encountering low intermediate purity?

- Reaction Optimization : Adjust temperature, solvent polarity (e.g., switch from THF to DCM), or catalyst loading (e.g., triethylamine for sulfonylation).

- Purification : Use gradient column chromatography or fractional crystallization. highlights improved yields via stepwise isolation of intermediates .

Q. How to resolve contradictions in NMR data suggesting structural impurities?

Perform deuterium exchange experiments to identify labile protons (e.g., NH or OH groups). Compare experimental spectra with computational predictions (DFT-based NMR shifts) or reference data from structurally analogous compounds (e.g., cyclopropyl derivatives in ) .

Q. What strategies ensure stereochemical control during synthesis?

Use chiral auxiliaries or catalysts (e.g., Ru-based complexes in ) for asymmetric synthesis. Monitor enantiomeric excess via chiral HPLC or polarimetry. For diastereomers, leverage differential solubility in mixed solvents (e.g., hexane:EtOAc) .

Q. How to design stability studies under physiological conditions?

Conduct accelerated stability testing :

- pH Variability : Incubate the compound in buffers (pH 1–9) at 37°C.

- Thermal Stress : Expose to 40–60°C for 2–4 weeks.

- Light Sensitivity : Test under UV/visible light. Analyze degradation products via LC-MS and correlate with thermodynamic simulations (e.g., Arrhenius plots). Reference pharmaceutical stability protocols in .

Q. How to incorporate isotopic labeling for mechanistic studies?

Adapt methods from ’s [14C]-synthesis: Introduce labeled precursors (e.g., 13C-methanesulfonyl chloride) during sulfonylation. Purify labeled intermediates via preparative HPLC and validate incorporation using isotope ratio mass spectrometry .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.